molecular formula C8H15NO2 B13595285 6-Oxa-9-azaspiro[3.6]decan-2-ol

6-Oxa-9-azaspiro[3.6]decan-2-ol

Cat. No.: B13595285
M. Wt: 157.21 g/mol
InChI Key: LPEXAHZRLQCVKD-UHFFFAOYSA-N
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Description

6-Oxa-9-azaspiro[3.6]decan-2-ol (CAS 2385493-03-6) is a spirocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C8H15NO2 and a molecular weight of 157.21 , features a unique structure incorporating both oxygen and nitrogen heteroatoms within a spiro-fused ring system, as represented by the SMILES string OC1CC2(CNCCOC2)C1 . This complex architecture makes it a valuable synthon and building block for the development of novel active compounds. Its core spirocyclic scaffold is recognized for its potential in central nervous system (CNS) drug discovery. Compounds based on this structural motif have been investigated as muscarinic antagonists, indicating research value for treating a range of neurological diseases . These may include Parkinson's disease, Alzheimer's disease, antipsychotic applications, and conditions involving alcohol abuse . Furthermore, related azaspiro structures are key intermediates in developing molecules with antineoplastic activity, such as PI3K inhibitors used in cancer research, highlighting the versatility of this chemotype in oncology programs . The presence of both a secondary alcohol and a secondary amine in its structure provides two versatile handles for chemical modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

6-oxa-9-azaspiro[3.6]decan-2-ol

InChI

InChI=1S/C8H15NO2/c10-7-3-8(4-7)5-9-1-2-11-6-8/h7,9-10H,1-6H2

InChI Key

LPEXAHZRLQCVKD-UHFFFAOYSA-N

Canonical SMILES

C1COCC2(CC(C2)O)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-9-azaspiro[3.6]decan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-9-azaspiro[3.6]decan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Oxa-9-azaspiro[3.6]decan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxa-9-azaspiro[3.6]decan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences
6-Oxa-9-azaspiro[3.6]decan-2-ol C₈H₁₅NO 141.21 -OH, spirocyclic oxa/aza rings Reference compound
6-Oxa-9-azaspiro[4.5]decane hydrochloride C₈H₁₄ClNO ~175.66 (estimated) -Cl, spirocyclic oxa/aza rings Larger oxa ring (4.5 vs. 3.6), chloride salt
9-Boc-5-oxa-2,9-diazaspiro[3.6]decane C₁₂H₂₂N₂O₃ 242.31 Boc-protected amine, dual aza/oxa rings Additional Boc group, dual nitrogen atoms
1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride C₁₇H₂₄N₂O₃·HCl ~340.85 (estimated) -OH, spirocyclic oxa/aza rings, aryl groups Larger spiro system (5.5), aryl substituents
Hexan-6-olide (oxepan-2-one) C₆H₁₀O₂ 114.14 Lactone (cyclic ester) Non-spiro, oxygen-only cyclic structure

Physicochemical Properties

  • This compound: Limited data on melting/boiling points, but storage recommendations suggest stability at standard laboratory conditions.
  • 6-Oxa-9-azaspiro[4.5]decane hydrochloride : Exists as a hydrochloride salt, enhancing solubility in polar solvents.
  • 9-Boc-5-oxa-2,9-diazaspiro[3.6]decane : The Boc group improves stability during synthetic processes, making it a preferred intermediate.
  • Hexan-6-olide : A lactone with a melting point of ~25–28°C, commonly used in polymer chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Oxa-9-azaspiro[3.6]decan-2-ol, and how are intermediates validated?

  • Methodological Answer : The synthesis typically involves cyclization reactions using precursors like 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl derivatives. Reaction validation includes monitoring intermediates via thin-layer chromatography (TLC) and confirming structural integrity through melting point analysis and elemental composition (C, H, N). Post-synthesis purification employs recrystallization or column chromatography. Key steps are documented in analogous spiro compound syntheses .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the spirocyclic structure and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, amine), while UV-Vis spectroscopy monitors conjugation effects. Mass spectrometry (MS) validates molecular weight. Cross-referencing these data ensures structural accuracy .

Q. How can researchers assess the reactivity of this compound in common organic reactions?

  • Methodological Answer : Reactivity is tested under controlled conditions (e.g., nucleophilic substitution, oxidation) using catalysts like pyrrolidine. Reaction progress is tracked via TLC, and products are isolated via solvent extraction. Comparative analysis with structurally similar spiro compounds (e.g., 7-Oxa-9-aza-spiro[4.5]decane derivatives) provides mechanistic insights .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Employ factorial design experiments to test variables such as temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and reaction time (12–48 hours). Response surface methodology (RSM) helps identify optimal parameters. Real-time monitoring with HPLC ensures reproducibility .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer : Use density functional theory (DFT) calculations to simulate NMR spectra and compare with experimental data. If discrepancies persist, re-examine sample purity (via HPLC) or consider dynamic effects (e.g., ring puckering). Cross-validation with X-ray crystallography may resolve ambiguities .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking studies against target enzymes (e.g., kinases, proteases) using software like AutoDock or Schrödinger Suite. Validate predictions with in vitro assays (e.g., IC₅₀ measurements). Molecular dynamics simulations assess binding stability under physiological conditions .

Q. What experimental designs are suitable for studying enzyme inhibition mechanisms involving this compound?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Fluorescence quenching or surface plasmon resonance (SPR) quantifies binding affinity. Isotopic labeling (e.g., ¹⁵N) tracks conformational changes in the enzyme active site .

Q. How can structure-activity relationships (SAR) be systematically explored for spirocyclic analogs?

  • Methodological Answer : Synthesize derivatives with substituent variations (e.g., electron-withdrawing/donating groups on the benzothiazol moiety). Test biological activity in parallel assays (e.g., cytotoxicity, receptor binding). Principal component analysis (PCA) correlates structural features with activity trends .

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